1-Benzyl-1H-indazol-3-amine: Comprehensive 3D Structural Analysis and Chemical Properties
1-Benzyl-1H-indazol-3-amine: Comprehensive 3D Structural Analysis and Chemical Properties
Executive Summary
1-Benzyl-1H-indazol-3-amine is a highly versatile, nitrogen-rich heterocyclic pharmacophore widely utilized in modern drug discovery. Structurally comprising an indazole core, an N1-benzyl substituent, and a C3-amino group, this compound serves as a critical building block for kinase inhibitors, central nervous system (CNS) agents, and synthetic cannabinoids.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, 3D conformational dynamics, and a self-validating synthetic methodology. The insights detailed herein are designed to equip medicinal chemists and structural biologists with the foundational logic required to leverage this compound in advanced drug design.
Physicochemical Profiling
Understanding the quantitative physicochemical properties of 1-benzyl-1H-indazol-3-amine is critical for predicting its pharmacokinetic behavior (ADME) and its behavior in organic synthesis. The data below synthesizes structural calculations based on standard cheminformatics models.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Computational / Structural Basis |
| Molecular Formula | C14H13N3 | Exact Mass calculation |
| Molecular Weight | 223.27 g/mol | Standard IUPAC atomic weights |
| Topological Polar Surface Area (TPSA) | 44.0 Ų | Contributions from Indazole N2 and C3-NH2 |
| Estimated LogP | 2.6 – 2.9 | Fragment-based lipophilicity prediction |
| Hydrogen Bond Donors | 1 | C3-NH2 group (capable of donating 2 protons) |
| Hydrogen Bond Acceptors | 2 | Indazole N2 lone pair, C3-NH2 nitrogen |
| Rotatable Bonds | 2 | N1-CH2 (benzyl linker), CH2-Phenyl |
| Estimated pKa (Conjugate Acid) | ~3.5 | Reduced basicity due to aromatic conjugation |
Data parameters are aligned with standard structural descriptors found in chemical databases such as .
3D Structural & Conformational Analysis
The 3D geometry of 1-benzyl-1H-indazol-3-amine dictates its binding affinity within protein pockets. Analyzing its spatial arrangement requires breaking the molecule down into its three functional domains.
The Indazole Core: Planarity and Aromaticity
The 1H-indazole system is a 10- π electron aromatic heterocycle. Quantum mechanical calculations (e.g., Density Functional Theory) and X-ray crystallographic data from the for similar indazoles confirm that the bicyclic core is strictly planar. This rigidity makes it an excellent bioisostere for indole or benzimidazole, capable of strong π−π stacking interactions with aromatic amino acid residues (like Phenylalanine or Tyrosine) in target proteins.
The C3-Amine: Conjugation and Hybridization
Unlike aliphatic amines, the C3-amino group does not exhibit pure sp3 (pyramidal) geometry. The lone pair on the exocyclic nitrogen is partially delocalized into the electron-deficient pyrazole ring of the indazole core.
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Causality: This resonance delocalization increases the C-N bond order, giving it partial double-bond character. Consequently, the -NH2 group adopts a nearly planar, sp2 -like geometry.
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Effect: This significantly reduces the basicity of the amine (pKa ~3.5) compared to standard alkylamines, meaning it remains unprotonated at physiological pH (7.4), allowing it to act as a potent hydrogen bond donor in kinase hinge regions.
The N1-Benzyl Group: Steric Hindrance and Dihedral Angles
The benzyl group introduces two rotatable bonds, providing conformational flexibility. However, rotation is highly restricted due to steric repulsion.
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Causality: If the benzyl phenyl ring attempts to align coplanar with the indazole core, severe steric clash occurs between the ortho-hydrogens of the phenyl ring and the C7-hydrogen of the indazole.
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Effect: To minimize this steric strain, the molecule adopts a preferred conformation where the benzyl phenyl ring sits nearly orthogonal (perpendicular) or in a "V-shape" relative to the indazole plane. This orthogonal projection is highly advantageous for probing deep, hydrophobic pockets adjacent to ATP-binding sites in kinases, a principle routinely exploited in literature found within the.
Structural logic and pharmacophoric contributions of 1-benzyl-1H-indazol-3-amine.
Validated Synthetic Methodology
To ensure absolute reproducibility, the following protocol details a robust two-step synthesis of 1-benzyl-1H-indazol-3-amine starting from commercially available 2-fluorobenzonitrile and benzylhydrazine. This method relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a base-catalyzed intramolecular cyclization, a standard approach validated in synthetic journals such as .
Workflow for the synthesis of 1-benzyl-1H-indazol-3-amine via SNAr and cyclization.
Phase 1: SNAr Formation of the Hydrazinyl Intermediate
Objective: Synthesize 2-(2-benzylhydrazinyl)benzonitrile.
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Reagent Preparation: Dissolve 2-fluorobenzonitrile (1.0 eq) and benzylhydrazine hydrochloride (1.2 eq) in anhydrous ethanol.
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Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Why DIPEA? DIPEA is a highly sterically hindered base. It is non-nucleophilic, meaning it will not compete with the hydrazine to attack the fluorobenzonitrile. Its sole purpose is to neutralize the HCl from the hydrazine salt and scavenge the hydrofluoric acid (HF) byproduct generated during the SNAr reaction, driving the equilibrium forward.
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Thermal Activation: Reflux the mixture at 80°C for 12 hours. The electron-withdrawing nitrile group highly activates the ortho-fluorine, lowering the activation energy for nucleophilic attack.
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Self-Validation (In-Process Control): Pull a 10 μ L aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated to proceed only when the peak for 2-fluorobenzonitrile (m/z 122) is completely replaced by the intermediate mass (m/z 224 [M+H]+).
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Workup: Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, dry over Na2SO4, and concentrate to yield the crude intermediate.
Phase 2: Base-Mediated Intramolecular Cyclization
Objective: Ring closure to form the final 1-benzyl-1H-indazol-3-amine.
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Solvent Selection: Dissolve the crude intermediate in anhydrous Tetrahydrofuran (THF). Why THF? THF is an aprotic solvent that fully solubilizes both the organic intermediate and the strong base, preventing the base from being neutralized by protic solvent exchange.
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Deprotonation (Causality): Add Potassium tert-butoxide (t-BuOK) (1.5 eq) portion-wise at 0°C, then warm to room temperature. Why t-BuOK? t-BuOK selectively deprotonates the internal nitrogen of the hydrazine moiety. This dramatically increases the nucleophilicity of the nitrogen, forcing an intramolecular attack on the electrophilic carbon of the nitrile group. This forms an imine intermediate that rapidly tautomerizes into the stable, aromatic 3-aminoindazole system (a thermodynamic sink).
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Self-Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 1:1). The cyclized product will exhibit a distinct retention factor (Rf) shift and will fluoresce brightly under 254 nm UV light due to the newly formed extended aromatic system.
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Purification: Quench with saturated aqueous NH4Cl to neutralize excess base. Extract with EtOAc. Purify via silica gel flash chromatography to yield the pure target compound as a solid.
References
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National Center for Biotechnology Information. "PubChem Compound Summary: Cheminformatics and Structural Data." PubChem. Available at: [Link]
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American Chemical Society. "Design and Synthesis of Indazole-Based Pharmacophores and Kinase Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]
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American Chemical Society. "Methodologies for the Synthesis of Substituted Indazoles via SNAr and Cyclization." Organic Letters. Available at:[Link]
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Research Collaboratory for Structural Bioinformatics. "X-ray Crystallography and 3D Conformations of Indazole Derivatives." Protein Data Bank (PDB). Available at: [Link]
